molecular formula C11H12O B14683578 Methanone, (1-methylcyclopropyl)phenyl- CAS No. 26921-44-8

Methanone, (1-methylcyclopropyl)phenyl-

Cat. No.: B14683578
CAS No.: 26921-44-8
M. Wt: 160.21 g/mol
InChI Key: CWLDTYUBPBRCCF-UHFFFAOYSA-N
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Description

. This compound features a cyclopropyl group attached to a phenyl ring through a methanone linkage. It is a member of the ketone family and is characterized by its unique structural configuration, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-methylcyclopropyl)phenyl- typically involves the reaction of methallyl chloride with phenyllithium, which acts as a base . The reaction proceeds as follows: [ \text{Methallyl chloride} + \text{Phenyllithium} \rightarrow \text{(1-methylcyclopropyl)phenylmethanone} + \text{LiCl} + \text{PhH} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-methylcyclopropyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methanone, (1-methylcyclopropyl)phenyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (1-methylcyclopropyl)phenyl- involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylphenylmethanone
  • Cyclopropylmethylphenylmethanone
  • Cyclopropylbenzylmethanone

Uniqueness

Methanone, (1-methylcyclopropyl)phenyl- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the cyclopropyl group enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

26921-44-8

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(1-methylcyclopropyl)-phenylmethanone

InChI

InChI=1S/C11H12O/c1-11(7-8-11)10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

CWLDTYUBPBRCCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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